Benz[a]anthracene-7,12-dicarboxaldehyde
Overview
Description
Benz[a]anthracene-7,12-dicarboxaldehyde is an organic compound and a polycyclic aromatic hydrocarbon (PAH). It has the molecular formula C20H12O2 and a molecular weight of 284.3 g/mol. This compound is known for its complex structure, which includes multiple fused aromatic rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-7,12-dicarboxaldehyde typically involves the oxidation of Benz[a]anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar oxidation reactions but with optimized conditions for higher yield and efficiency. The use of continuous flow reactors and advanced purification techniques are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene-7,12-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benz[a]anthracene-7,12-dicarboxaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicology studies.
Industry: Utilized in the development of advanced materials and as a chemical intermediate.
Mechanism of Action
The mechanism by which Benz[a]anthracene-7,12-dicarboxaldehyde exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: A parent compound with similar aromatic structure but lacking the aldehyde groups.
7,12-Dimethylbenz[a]anthracene: A derivative with methyl groups instead of aldehyde groups, known for its carcinogenic properties.
Uniqueness
Benz[a]anthracene-7,12-dicarboxaldehyde is unique due to its specific functional groups (aldehydes) that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons with functionalized groups.
Properties
IUPAC Name |
benzo[a]anthracene-7,12-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRBHIBORKESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173706 | |
Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19926-22-8 | |
Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019926228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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